molecular formula C22H32F3NO2 B159918 n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide CAS No. 129476-45-5

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide

Cat. No. B159918
M. Wt: 399.5 g/mol
InChI Key: GPXFKRMUGRAQRX-UHFFFAOYSA-N
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Description

N-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide, also known as ETH 6022, is a lipophilic, neutral ionophore selective for carboxylate and hydroxide . It is used in solvent-polymeric membrane electrodes and is an ethanol-selective ionophore used in solvent-polymeric membrane optodes for assaying ethanol in beverages .


Molecular Structure Analysis

The empirical formula of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide is C22H32F3NO2, and its molecular weight is 399.49 . The SMILES string representation of the molecule is CCCCCCCCCCCCN(C©=O)c1ccc(cc1)C(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

N-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide is a solution in tetrahydrofuran . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Pesticidal Applications

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide and its derivatives have been studied for their potential applications in the field of agriculture as pesticides. Derivatives of N-alkyl and N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide, have been characterized through X-ray powder diffraction, suggesting their potential utility as organic pesticides (Olszewska et al., 2008). Additionally, other derivatives have been explored for their pesticidal properties, highlighting the role of these compounds in pest management (Olszewska, Tarasiuk, & Pikus, 2011).

Medicinal Chemistry

In the realm of medicinal chemistry, the structure and molecular interactions of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide derivatives have been a subject of interest. For instance, the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides were carried out to explore their antiplasmodial properties, indicating the compound's potential in combating diseases like malaria (Mphahlele, Mmonwa, & Choong, 2017). Moreover, the exploration of acetamide derivatives as enzyme inhibitors for conditions like dementia also underscores the pharmaceutical relevance of these compounds (Pflégr et al., 2022).

Chemical Properties and Interactions

The study of the chemical properties and interactions of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide derivatives is crucial in understanding their applications. The aggregation and adsorption properties of related compounds like sodium dodecyl sulfate in water-acetamide mixtures have been investigated, providing insights into the behavior of these compounds in different environments (Das & Ismail, 2008). Additionally, the unique cleavage of amide bonds under certain conditions has been reported, which can be pivotal in the design of new chemical entities (Bollu & Sharma, 2019).

Synthetic Chemistry and Drug Synthesis

The role of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide derivatives in synthetic chemistry and drug synthesis is notable. The chemoselective acetylation of aminophenol using immobilized lipase, leading to the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, emphasizes the compound's importance in drug development (Magadum & Yadav, 2018).

Future Directions

The use of ionophores like n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide in sensor technology is a promising area of research . They could potentially be used in the development of new sensors for detecting specific ions in various applications, including environmental monitoring and medical diagnostics .

properties

IUPAC Name

N-dodecyl-N-[4-(2,2,2-trifluoroacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F3NO2/c1-3-4-5-6-7-8-9-10-11-12-17-26(18(2)27)20-15-13-19(14-16-20)21(28)22(23,24)25/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXFKRMUGRAQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(C1=CC=C(C=C1)C(=O)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345999
Record name n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide

CAS RN

129476-45-5
Record name n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
UE Spichiger - Frontiers in Biosensorics I: Fundamental Aspects, 1997 - Springer
Ethanol and other alcohols with low molecular mass, glucose and creatinine are the analytes and/or substrates which have to be most frequently determined to obtain analytical …
Number of citations: 7 link.springer.com
FW Scheller, F Schubert, J Fedrowitz - 1996 - books.google.com
Volume I provides an in-depth discussion of the most recent developments of crucical biosensor components. It concentrates on the interface between the analyte phase and the …
Number of citations: 110 books.google.com
M Kuratli - 1993 - research-collection.ethz.ch
1. Zusammenfassung Die nukleophile Addition von Alkoholen und Wasser an Trifluoracetophenone und von Hydrogensulfit an Aldehyde in weichgemachten Polyvinylchlorid (PVC)-…
Number of citations: 3 www.research-collection.ethz.ch

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